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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzamide

Cat. No.: B1329304 Get Quote

Introduction

2-(Trifluoromethyl)benzamide and its derivatives are pivotal intermediates in the synthesis of

modern agrochemicals. The presence of the trifluoromethyl group (-CF3) often imparts

desirable properties to the final active ingredient, such as increased metabolic stability,

enhanced binding affinity to target enzymes, and improved lipophilicity, which can lead to

greater efficacy and a more favorable toxicological profile. These characteristics make

trifluoromethyl-containing building blocks, including 2-(Trifluoromethyl)benzamide, highly

valuable in the development of novel fungicides and insecticides.

One of the most significant applications of a 2-(trifluoromethyl)benzamide precursor is in the

synthesis of Fluopyram, a broad-spectrum fungicide and nematicide. Fluopyram belongs to the

class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory

process, leading to cell death. This document provides detailed protocols and data related to

the synthesis of Fluopyram, highlighting the role of the 2-(trifluoromethyl)benzoyl moiety

derived from precursors of 2-(Trifluoromethyl)benzamide.

Key Application: Synthesis of Fluopyram

Fluopyram, chemically named N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-
(trifluoromethyl)benzamide, is a highly effective agrochemical used to control a wide range of

fungal diseases and plant-parasitic nematodes. The synthesis of Fluopyram involves the

coupling of two key intermediates: 2-(trifluoromethyl)benzoyl chloride and 2-[3-chloro-5-

(trifluoromethyl)pyridin-2-yl]ethanamine. 2-(Trifluoromethyl)benzoyl chloride is the acid chloride
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derivative of 2-(trifluoromethyl)benzoic acid, the immediate precursor to 2-
(trifluoromethyl)benzamide. The industrial synthesis route typically utilizes the more reactive

benzoyl chloride for efficient amide bond formation.

Experimental Protocols
Protocol 1: Preparation of 2-(Trifluoromethyl)benzoyl chloride from 2-(Trifluoromethyl)benzoic

acid

This protocol describes the conversion of 2-(Trifluoromethyl)benzoic acid to the corresponding

acid chloride, a crucial step for the subsequent amidation reaction.

Materials:

2-(Trifluoromethyl)benzoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

1,2-dichloroethane (or another suitable inert solvent)

N,N-dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

Round-bottom flask

Reflux condenser

Stirring apparatus

Heating mantle

Vacuum distillation setup

Procedure:

To a 2L three-necked flask, add 190.12 g (1 mol) of 2-(Trifluoromethyl)benzoic acid and 1 L

of 1,2-dichloroethane.

Stir the mixture at 15°C to dissolve the solid.
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Slowly add 118.97 g (1 mol) of thionyl chloride to the solution.

Heat the reaction mixture to 60°C and maintain this temperature for 3 hours.

Monitor the reaction progress by a suitable method (e.g., HPLC) until the starting material is

consumed (≤ 0.2%).

Once the reaction is complete, remove the solvent and excess thionyl chloride by distillation

under reduced pressure at a temperature up to 85°C.

The resulting crude 2-(Trifluoromethyl)benzoyl chloride can be used in the next step, often

without further purification.[1]

Protocol 2: Synthesis of Fluopyram via Amidation

This protocol details the final coupling step to produce Fluopyram.

Materials:

2-(Trifluoromethyl)benzoyl chloride

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride

Dichloromethane (DCM)

Triethylamine (Et₃N)

Round-bottom flask

Stirring apparatus

Ice bath

Standard glassware for workup and purification

Procedure:

In a 250 mL round-bottom flask, suspend 2.8 g (10.73 mmol) of 2-[3-chloro-5-

(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride in dichloromethane.
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Cool the mixture in an ice bath.

Cautiously add a solution of triethylamine (3.3 g, 32.19 mmol) in dichloromethane.

Dropwise, add a solution of 2-(Trifluoromethyl)benzoyl chloride (2.7 g, 12.95 mmol) in

dichloromethane to the reaction mixture.

After the addition is complete, stir the mixture for an additional 10 minutes in the ice bath.

Remove the ice bath and allow the reaction to proceed at ambient temperature for 10 hours,

monitoring by TLC or HPLC.

Upon completion, add water to the reaction mixture and perform a liquid-liquid extraction with

dichloromethane (3x).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate

under vacuum to obtain the crude product.

Purify the crude Fluopyram by recrystallization from a mixture of ethyl acetate and petroleum

ether to yield a white solid.[2]

Data Presentation
The following table summarizes quantitative data for the key steps in the synthesis of

Fluopyram.
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Step 1: Acid Chloride Formation

Step 2: Amidation

Purification

2-(Trifluoromethyl)benzoic Acid

2-(Trifluoromethyl)benzoyl Chloride

 1,2-dichloroethane, 60°C, 3h

Thionyl Chloride

Fluopyram

 Dichloromethane, RT, 10h

2-[3-chloro-5-(trifluoromethyl)
pyridin-2-yl]ethanamine HCl Triethylamine

Crude Fluopyram

 Workup

Pure Fluopyram
(>98% Purity)

 Recrystallization
(EtOAc/Petroleum Ether)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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